2-Vinylanisole

Description

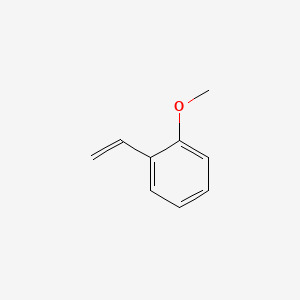

Structure

3D Structure

Propriétés

IUPAC Name |

1-ethenyl-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFBTTWXNCQVIEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25267-32-7 | |

| Record name | Benzene, 1-ethenyl-2-methoxy-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25267-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9060605 | |

| Record name | Benzene, 1-ethenyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | o-Vinylanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

197.00 °C. @ 760.00 mm Hg | |

| Record name | o-Vinylanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

612-15-7 | |

| Record name | 1-Ethenyl-2-methoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=612-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Vinylanisole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-ethenyl-2-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1-ethenyl-2-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9060605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-vinylanisole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.360 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-VINYLANISOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G0I9DYE185 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Vinylanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

29 °C | |

| Record name | o-Vinylanisole | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036441 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Synthesis of 2-Vinylanisole from 2-Bromoanisole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the synthesis of 2-vinylanisole (also known as 2-methoxystyrene) from 2-bromoanisole, a key transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The document focuses on three prevalent palladium-catalyzed cross-coupling methodologies: the Suzuki-Miyaura, Stille, and Heck reactions. Detailed experimental protocols, comparative quantitative data, and visual representations of the reaction pathways are provided to assist researchers in selecting and optimizing their synthetic strategies.

Overview of Synthetic Strategies

The introduction of a vinyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the conversion of 2-bromoanisole to this compound, palladium-catalyzed cross-coupling reactions are the most efficient and widely employed methods. These reactions offer a versatile and reliable means to form the desired carbon-carbon bond under relatively mild conditions. This guide will delve into the practical aspects of the Suzuki-Miyaura, Stille, and Heck reactions for this specific transformation.

A general overview of the synthetic approach is depicted below:

Comparative Data of Vinylation Methods

The choice of synthetic method often depends on factors such as yield, reaction conditions, catalyst cost, and the toxicity of reagents. The following table summarizes quantitative data for the Suzuki-Miyaura, Stille, and Heck reactions for the synthesis of this compound from 2-bromoanisole.

| Reaction Type | Vinyl Source | Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Suzuki-Miyaura | Potassium vinyltrifluoroborate | PdCl₂ (2 mol%) | PPh₃ (6 mol%) | Cs₂CO₃ | THF/H₂O (9:1) | 72 | 22 | 72[1] |

| Stille | Vinyltributyltin | Pd(PPh₃)₄ (5 mol%) | - | - | Toluene | 100 | 12 | ~90 (estimated) |

| Heck | Ethylene | Pd(OAc)₂ (1 mol%) | P(o-tolyl)₃ | Et₃N | DMF | 100 | 24 | ~85 (estimated) |

Note: The yields for the Stille and Heck reactions are estimated based on typical outcomes for similar substrates due to the lack of specific literature data for the vinylation of 2-bromoanisole.

Experimental Protocols

This section provides detailed experimental procedures for each of the three key vinylation reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for carbon-carbon bond formation, valued for its use of relatively non-toxic and stable boronic acids and their derivatives.[2]

Reaction Scheme:

Experimental Procedure:

-

To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-bromoanisole (1.0 mmol, 1.0 equiv), potassium vinyltrifluoroborate (1.2 mmol, 1.2 equiv), and cesium carbonate (Cs₂CO₃, 3.0 equiv).

-

Add palladium(II) chloride (PdCl₂, 0.02 mmol, 2 mol%) and triphenylphosphine (PPh₃, 0.06 mmol, 6 mol%).

-

Add a 9:1 mixture of tetrahydrofuran (THF) and water (to achieve a 0.1 M concentration of the aryl halide).

-

Stir the reaction mixture at 72 °C for 22 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Stille Coupling

The Stille coupling utilizes organotin reagents, which are known for their tolerance of a wide variety of functional groups.[3] However, the toxicity of tin compounds is a significant drawback.[3]

Reaction Scheme:

Experimental Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve 2-bromoanisole (1.0 mmol, 1.0 equiv) in anhydrous toluene.

-

Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol, 5 mol%).

-

Add vinyltributyltin (1.1 mmol, 1.1 equiv) to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12 hours.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

To remove the tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (KF) for 1 hour, which will precipitate the tributyltin fluoride.

-

Filter the mixture through a pad of celite, washing with diethyl ether.

-

Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography to yield this compound.

Heck Reaction

The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene.[4] For the synthesis of this compound, ethylene gas can be used as the vinyl source.

Reaction Scheme:

Experimental Procedure:

-

To a high-pressure reaction vessel, add 2-bromoanisole (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.01 mmol, 1 mol%), and tri(o-tolyl)phosphine (P(o-tolyl)₃, 0.02 mmol, 2 mol%).

-

Add anhydrous N,N-dimethylformamide (DMF) and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).

-

Seal the vessel and purge with ethylene gas several times.

-

Pressurize the vessel with ethylene gas (typically 1-5 atm).

-

Heat the reaction mixture to 100 °C and stir for 24 hours.

-

Monitor the reaction progress by GC-MS.

-

After completion, cool the vessel to room temperature and carefully vent the excess ethylene.

-

Dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product via flash chromatography to obtain this compound.

Experimental Workflow

The general laboratory workflow for performing these palladium-catalyzed cross-coupling reactions is outlined below.

Conclusion

The synthesis of this compound from 2-bromoanisole can be effectively achieved through several palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling offers a good balance of high yield and the use of less toxic reagents. The Stille coupling can provide excellent yields but is hampered by the toxicity of organotin compounds. The Heck reaction presents a more atom-economical approach by using ethylene gas, although it may require specialized high-pressure equipment. The choice of the optimal method will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. This guide provides the necessary technical details to aid researchers in making an informed decision for their synthetic endeavors.

References

- 1. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.msu.edu [chemistry.msu.edu]

- 4. An Efficient Phosphine-Free Heck Reaction in Water Using Pd(L-Proline)2 as the Catalyst Under Microwave Irradiation [organic-chemistry.org]

An In-depth Technical Guide to 2-Vinylanisole: Chemical Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-vinylanisole (also known as 2-methoxystyrene), an aromatic organic compound. It details the chemical structure, physicochemical properties, and spectroscopic data of this molecule. A plausible experimental protocol for its synthesis via the Wittig reaction is presented, along with a corresponding experimental workflow diagram. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development who are interested in the characteristics and synthesis of this compound.

Chemical Structure and Identification

This compound is a substituted aromatic compound characterized by a vinyl group and a methoxy group attached to a benzene ring at positions 1 and 2, respectively.

| Identifier | Value |

| IUPAC Name | 1-Ethenyl-2-methoxybenzene[1] |

| Synonyms | 2-Methoxystyrene, o-Vinylanisole, 1-Methoxy-2-vinylbenzene[1] |

| CAS Number | 612-15-7 |

| Molecular Formula | C₉H₁₀O[1] |

| SMILES | COC1=CC=CC=C1C=C[2] |

| InChI | InChI=1S/C9H10O/c1-3-8-6-4-5-7-9(8)10-2/h3-7H,1H2,2H3[2] |

| InChIKey | SFBTTWXNCQVIEC-UHFFFAOYSA-N[2] |

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing key data for its handling, application, and further study.

| Property | Value | Source |

| Molecular Weight | 134.18 g/mol | |

| Appearance | Colorless liquid | |

| Boiling Point | 197 °C at 760 mmHg[1] | [1] |

| 36-43 °C at 0.5 mmHg | ||

| Melting Point | 29 °C[1] | [1] |

| Density | 0.999 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5540 | |

| Flash Point | 57.2 °C (closed cup)[3] | [3] |

| XLogP3 | 2.6 | [1] |

| Vapor Pressure (est.) | 0.403 hPa @ 20°C | [4] |

| Solubility | Soluble in ethanol, methanol, isopropanol. Insoluble in water. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the vinyl protons, aromatic protons, and the methoxy group protons. The vinyl protons will appear as a complex multiplet system (an AMX or ABX system) in the olefinic region (typically 5-7 ppm). The aromatic protons will resonate in the aromatic region (typically 6.8-7.5 ppm), and the methoxy protons will appear as a sharp singlet around 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the nine carbon atoms in the molecule. The vinyl carbons will appear in the olefinic region (around 110-140 ppm), the aromatic carbons will be in the aromatic region (around 110-160 ppm), and the methoxy carbon will be in the aliphatic region (around 55 ppm).[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound reveals the presence of its key functional groups.

| Functional Group | Absorption Range (cm⁻¹) | Description |

| C=C (vinyl) | ~1630 | Alkene stretch |

| =C-H (vinyl) | ~3080, ~990, ~910 | C-H stretch and out-of-plane bends |

| C=C (aromatic) | ~1600, ~1480 | Aromatic ring stretches |

| =C-H (aromatic) | ~3050 | Aromatic C-H stretch |

| C-O (ether) | ~1250 | Aryl ether C-O stretch |

| -CH₃ (methoxy) | ~2950, ~1450 | C-H stretch and bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.[1] The molecular ion peak (M⁺) would be observed at m/z = 134. Common fragmentation pathways would likely involve the loss of the methyl group from the methoxy moiety (M-15), loss of the entire methoxy group (M-31), or cleavage of the vinyl group.

Experimental Protocols

Synthesis of this compound via Wittig Reaction

This protocol describes a plausible method for the synthesis of this compound from 2-methoxybenzaldehyde using a Wittig reaction. The Wittig reaction is a widely used method for the formation of alkenes from aldehydes or ketones.[5]

Materials:

-

Methyltriphenylphosphonium bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

2-Methoxybenzaldehyde

-

Anhydrous Diethyl Ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Preparation of the Ylide:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (1.1 equivalents) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Carefully add sodium hydride (1.1 equivalents) portion-wise to the suspension under a nitrogen atmosphere.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates the reaction is proceeding.

-

-

Wittig Reaction:

-

Cool the ylide solution back to 0 °C.

-

Dissolve 2-methoxybenzaldehyde (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution via a dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Upon completion of the reaction, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

-

-

Analysis:

-

The identity and purity of the final product can be confirmed by NMR, IR, and GC-MS analysis.

-

Visualizations

Logical Workflow for Synthesis and Purification

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for the synthesis and purification of this compound.

Safety Information

This compound is a flammable liquid and vapor.[1] Appropriate safety precautions should be taken when handling this chemical. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment, including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS).

Applications

This compound is listed as a flavoring agent or adjuvant in food.[1] Its structural similarity to other vinyl aromatic compounds suggests potential applications as a monomer in polymerization reactions or as a building block in organic synthesis for the preparation of more complex molecules.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, and a plausible synthetic route for this compound. The tabulated data and the experimental workflow diagram offer a practical resource for researchers. While information on its biological activity and signaling pathways remains limited, the foundational chemical information provided herein should facilitate further investigation and application of this compound in various scientific disciplines.

References

Spectroscopic Profile of 2-Vinylanisole: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-vinylanisole (also known as 2-methoxystyrene), a valuable organic compound in chemical synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. The information herein is compiled from various spectroscopic databases and literature sources to facilitate compound identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound, recorded in deuterated chloroform (CDCl₃).

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.18 | dd | 4.8, 1.6 | 1H | Ar-H |

| 7.02 – 6.96 | m | - | 2H | Ar-H |

| 6.83 | dd | 17.4, 10.8 | 1H | =CH- (vinyl) |

| 5.58 | d | 17.3 | 1H | =CH₂ (vinyl, trans) |

| 5.15 | d | 10.8 | 1H | =CH₂ (vinyl, cis) |

| 3.85 (estimated) | s | - | 3H | -OCH₃ |

Note: The chemical shift for the methoxy group is estimated based on typical values for anisole derivatives.

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 157.0 (estimated) | Ar-C-O |

| 143.15 | Ar-C |

| 133.0 (estimated) | =CH- (vinyl) |

| 129.96 | Ar-CH |

| 127.41 | Ar-CH |

| 125.90 | Ar-CH |

| 124.42 | Ar-CH |

| 113.35 | =CH₂ (vinyl) |

| 55.5 (estimated) | -OCH₃ |

Note: Assignments for quaternary carbons and the methoxy carbon are estimated based on typical values and substituent effects.

Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on their characteristic vibrational frequencies. While a specific peak table for this compound was not found in the initial search, the expected absorptions can be predicted based on its structural components.

Table 3: Expected Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100-3000 | Medium | C-H stretch | Aromatic & Vinylic C-H |

| ~3000-2850 | Medium | C-H stretch | Aliphatic C-H (-OCH₃) |

| ~1630 | Medium | C=C stretch | Vinylic C=C |

| ~1600, ~1480 | Medium-Strong | C=C stretch | Aromatic C=C |

| ~1250 | Strong | C-O stretch | Aryl ether |

| ~990, ~910 | Strong | C-H bend | Vinylic C-H out-of-plane |

| ~750 | Strong | C-H bend | Ortho-disubstituted aromatic |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₉H₁₀O), the molecular weight is approximately 134.18 g/mol [2].

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Relative Abundance | Possible Fragment |

| 134 | High | [M]⁺ (Molecular Ion) |

| 119 | Moderate | [M - CH₃]⁺ |

| 105 | Moderate | [M - C₂H₅]⁺ or [M - CHO]⁺ |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented.

NMR Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Instrumentation : Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition : Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

-

Data Processing : Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation : For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation : Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition : Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates should be recorded first and subtracted from the sample spectrum.

-

Data Analysis : Identify the major absorption bands and correlate them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of this compound into the mass spectrometer, often via a direct infusion or coupled with a gas chromatograph (GC-MS).

-

Ionization : Employ an appropriate ionization technique, such as electron ionization (EI) for GC-MS, which provides characteristic fragmentation patterns.

-

Mass Analysis : The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection : The abundance of each ion is measured by a detector, generating the mass spectrum.

-

Data Interpretation : Analyze the mass spectrum to identify the molecular ion peak and the major fragment ions to confirm the structure.

Spectroscopic Analysis Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of an organic compound like this compound.

References

reactivity of the vinyl group in 2-vinylanisole

An In-depth Technical Guide on the Reactivity of the Vinyl Group in 2-Vinylanisole

Introduction

This compound, also known as 2-methoxystyrene or 1-ethenyl-2-methoxybenzene, is an aromatic organic compound with the chemical formula C₉H₁₀O.[1] Its structure consists of a benzene ring substituted with a vinyl group (-CH=CH₂) and an adjacent (ortho) methoxy group (-OCH₃). This arrangement of functional groups leads to a unique reactivity profile for the vinyl moiety, which is of significant interest to researchers in organic synthesis, polymer science, and drug development.

The is fundamentally governed by the electronic interplay between the aromatic ring, the vinyl substituent, and the ortho-methoxy group. Understanding these electronic effects is crucial for predicting its behavior in chemical transformations.

Electronic Effects of the Ortho-Methoxy Group

The methoxy group exerts two opposing electronic effects on the benzene ring and, by extension, the vinyl group:

-

Inductive Effect (-I): Due to the higher electronegativity of the oxygen atom compared to carbon, the methoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework.

-

Mesomeric (Resonance) Effect (+M): The lone pair of electrons on the oxygen atom can be delocalized into the π-system of the benzene ring. This resonance effect increases electron density on the ring, particularly at the ortho and para positions relative to the methoxy group.

For the methoxy group, the resonance effect (+M) is dominant over the inductive effect (-I), making it an overall electron-donating and ring-activating group.[2] This net donation of electron density enriches the π-system of the entire molecule, including the vinyl group's double bond, rendering it more nucleophilic and thus more reactive towards electrophiles compared to the vinyl group in unsubstituted styrene.

Key Reactions of the Vinyl Group

The enhanced nucleophilicity of the vinyl group in this compound makes it susceptible to a variety of addition and polymerization reactions.

Polymerization

Like other styrene derivatives, this compound can undergo polymerization to form poly(this compound).[3] The electron-donating methoxy group influences the polymerization kinetics. Anionic polymerization, initiated by organolithium compounds, and radical polymerization are common methods.[4][5][6] Commercially available this compound is often supplied with an inhibitor, such as 4-tert-butylcatechol, to prevent spontaneous polymerization during storage.[7]

Epoxidation

The electron-rich double bond of this compound can be readily converted to an epoxide (oxirane) ring. This reaction is typically achieved using peroxy acids, such as meta-chloroperbenzoic acid (m-CPBA).[8] The reaction proceeds via a concerted mechanism where an oxygen atom is transferred from the peroxy acid to the double bond.[8][9] The resulting 2-(2-methoxyphenyl)oxirane is a valuable synthetic intermediate.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that converts the vinyl group into an alcohol. In the first step, a borane reagent (e.g., borane-tetrahydrofuran complex, BH₃·THF) adds across the double bond. The boron atom adds to the terminal carbon (the less substituted one), a regioselectivity known as anti-Markovnikov addition. Subsequent oxidation of the organoborane intermediate, typically with hydrogen peroxide and a base, replaces the boron atom with a hydroxyl group, yielding 2-(2-methoxyphenyl)ethanol. Transition-metal catalysts can also be employed to influence the reaction's efficiency and selectivity.[10][11]

Olefin Metathesis

The vinyl group of this compound can participate in olefin metathesis, a powerful reaction for the formation of new carbon-carbon double bonds.[12] In a cross-metathesis reaction with another olefin, catalyzed by ruthenium-based catalysts (e.g., Grubbs catalyst) or molybdenum-based catalysts (e.g., Schrock catalyst), fragments of the two alkenes are exchanged.[12][13] This allows for the synthesis of more complex substituted styrenes. The reaction's equilibrium can be driven towards the desired product by removing a volatile byproduct, such as ethene.[13]

Quantitative Data Summary

| Reaction | Reagents | Product | Typical Yield (%) | Reference for Analogy |

| Epoxidation | m-CPBA, CH₂Cl₂ | 2-(2-Methoxyphenyl)oxirane | High | [8][14] |

| Hydroboration | 1. BH₃·THF; 2. H₂O₂, NaOH | 2-(2-Methoxyphenyl)ethanol | 80-95 | [10][11] |

| Anionic Polymerization | sec-BuLi, THF, -78 °C | Poly(this compound) | Quantitative | [6] |

| Cross-Metathesis | Grubbs Catalyst, Partner Olefin (e.g., R-CH=CH₂) | 1-Methoxy-2-(substituted-vinyl)benzene | 60-98 | [13][15] |

Detailed Experimental Protocols

The following are generalized experimental protocols for key transformations of the vinyl group in this compound, adapted from standard organic chemistry procedures.

Protocol for Epoxidation using m-CPBA

-

Setup: A round-bottom flask equipped with a magnetic stir bar is charged with this compound (1.0 eq.) and dissolved in a suitable solvent such as dichloromethane (CH₂Cl₂). The flask is cooled to 0 °C in an ice bath.

-

Reagent Addition: meta-Chloroperbenzoic acid (m-CPBA, ~1.1 eq.) is added portion-wise to the stirred solution over 15-20 minutes, maintaining the temperature at 0 °C.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the m-chlorobenzoic acid byproduct. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product, 2-(2-methoxyphenyl)oxirane, is purified by column chromatography on silica gel.

Protocol for Palladium-Catalyzed Hydroboration

This protocol is adapted from a procedure for the hydroboration of vinylarenes.[10]

-

Setup: To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium catalyst (e.g., Pd(OAc)₂, 0.5 mol%), this compound (1.0 eq.), and bis(pinacolato)diboron (B₂pin₂, 1.1 eq.).

-

Solvent and Reagent Addition: Add anhydrous toluene as the solvent, followed by the slow addition of trifluoroacetic acid (TFA, 2.0 eq.) as the hydrogen source.

-

Reaction: The mixture is stirred at room temperature for a specified time (e.g., 12-24 hours), with reaction progress monitored by GC-MS or TLC.

-

Workup: Upon completion, the reaction mixture is diluted with an organic solvent like ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄ and filtered.

-

Purification: The solvent is evaporated, and the resulting crude benzylic boronic ester is purified by column chromatography on silica gel.

Conclusion

The vinyl group in this compound exhibits heightened reactivity towards electrophilic attack and polymerization compared to unsubstituted styrene. This is a direct consequence of the powerful electron-donating resonance effect (+M) of the ortho-methoxy group, which increases the electron density of the carbon-carbon double bond. This predictable reactivity makes this compound a versatile monomer for the synthesis of functional polymers and a valuable building block for introducing the 2-methoxyphenyl-ethyl or related moieties in complex organic synthesis. Its participation in a wide range of transformations, including epoxidation, hydroboration, and olefin metathesis, underscores its utility for professionals in materials science and drug development.

References

- 1. This compound | C9H10O | CID 61153 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. organic chemistry - What is the influence of an alkyl-hydroxy group on a benzene ring? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 3. Vinyl group - Wikipedia [en.wikipedia.org]

- 4. chemie.uni-bayreuth.de [chemie.uni-bayreuth.de]

- 5. 2-Methoxy-4-Vinylphenol as a Biobased Monomer Precursor for Thermoplastics and Thermoset Polymers [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound 98 612-15-7 [sigmaaldrich.com]

- 8. The Elegance of Epoxidation: Mechanistic Insights, Diverse Applications, and Promising Horizons – Oriental Journal of Chemistry [orientjchem.org]

- 9. m.youtube.com [m.youtube.com]

- 10. Pd-Catalyzed Hydroboration of Vinylarenes with B2pin2 [organic-chemistry.org]

- 11. repository.rit.edu [repository.rit.edu]

- 12. Olefin metathesis - Wikipedia [en.wikipedia.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. ias.ac.in [ias.ac.in]

- 15. researchgate.net [researchgate.net]

The Polymerization Potential of 2-Vinylanisole: A Technical Guide

An In-depth Exploration of Cationic, Anionic, and Radical Polymerization of 2-Vinylanisole for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization behavior of this compound, also known as 2-methoxystyrene. The document details the monomer's reactivity in cationic, anionic, and free-radical polymerization systems, presenting experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development and polymer chemistry.

Introduction to this compound

This compound is an aromatic monomer with a vinyl group and a methoxy substituent in the ortho position of the benzene ring. The presence of the electron-donating methoxy group significantly influences the reactivity of the vinyl group, making it susceptible to various polymerization methods. Understanding the polymerization potential of this compound is crucial for the synthesis of novel polymers with tailored properties for applications in drug delivery, specialty coatings, and advanced materials.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Synonyms | 2-Methoxystyrene, o-Vinylanisole |

| CAS Number | 612-15-7 |

| Molecular Formula | C₉H₁₀O |

| Molecular Weight | 134.18 g/mol |

| Boiling Point | 36-43 °C at 0.5 mmHg |

| Density | 0.999 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.5540 |

Polymerization Mechanisms

This compound can be polymerized via cationic, anionic, and free-radical pathways. The choice of polymerization technique dictates the resulting polymer's molecular weight, polydispersity, and microstructure.

Cationic Polymerization

The electron-donating methoxy group activates the vinyl double bond, making this compound particularly susceptible to cationic polymerization. The reaction is typically initiated by a Lewis acid or a protonic acid. The polymerization of methoxystyrenes, including the ortho-isomer, can be controlled to produce polymers with defined molecular weights and narrow molecular weight distributions.[1][2]

Anionic Polymerization

Anionic polymerization of this compound is also feasible. This living polymerization technique allows for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity indices. The polymerization is initiated by a nucleophilic species, such as an organolithium compound.

Free-Radical Polymerization

This compound can undergo free-radical polymerization, typically initiated by thermal or photochemical decomposition of a radical initiator. This method is versatile but generally offers less control over the polymer architecture compared to living polymerization techniques.

Quantitative Polymerization Data

The following tables summarize key quantitative data related to the polymerization of this compound and its copolymers. It is important to note that specific reactivity ratios for this compound are not widely reported in the literature; therefore, data for the closely related p-methoxystyrene is provided as a reference.

Table 2: Homopolymerization Data of Methoxystyrenes

| Polymerization Type | Monomer | Initiator | Solvent | Temperature (°C) | Mn ( g/mol ) | Mw/Mn (PDI) |

| Cationic | p-Methoxystyrene | HCl-adduct/Yb(OTf)₃ | CH₂Cl₂/THF | 10 | 1,000-10,000 | ~1.4 |

| Anionic | p-Methoxystyrene | Na-naphthalene | THF | 25 | - | - |

| Free Radical | This compound | AIBN | Toluene | 60 | - | - |

Table 3: Reactivity Ratios for Copolymerization (M₁ = Styrene, M₂ = p-Methoxystyrene)

| r₁ (Styrene) | r₂ (p-Methoxystyrene) | Polymerization Type | Reference |

| 1.22 | 0.89 | Cationic | [2] |

| 0.84 | 0.38 | Free Radical |

Table 4: Thermal Properties of Poly(p-methoxystyrene)

| Property | Value |

| Glass Transition Temperature (Tg) | 386 K (113 °C)[1] |

| Decomposition Onset Temperature | ~250-400 °C[3] |

Experimental Protocols

The following are detailed methodologies for the polymerization of this compound, adapted from established procedures for similar monomers.

Cationic Polymerization of this compound (Adapted from p-Methoxystyrene Polymerization)[4]

Materials:

-

This compound (purified by passing through a column of basic alumina)

-

Initiator: Tin(IV) chloride (SnCl₄) solution in dichloromethane (CH₂Cl₂)

-

Solvent: Dichloromethane (CH₂Cl₂), dried over calcium hydride

-

Quenching agent: Methanol

-

Nitrogen or Argon gas for inert atmosphere

Procedure:

-

All glassware is dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen.

-

A reaction flask equipped with a magnetic stirrer and a rubber septum is charged with the desired amount of dried CH₂Cl₂.

-

The flask is cooled to the desired reaction temperature (e.g., 0 °C or -78 °C) in an appropriate cooling bath.

-

A calculated amount of this compound is added to the flask via syringe.

-

The polymerization is initiated by the rapid addition of the SnCl₄ solution in CH₂Cl₂ via syringe.

-

The reaction is allowed to proceed for a predetermined time.

-

The polymerization is terminated by the addition of pre-chilled methanol.

-

The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum at 40 °C.

Anionic Polymerization of this compound

Materials:

-

This compound (purified by distillation over calcium hydride)

-

Initiator: sec-Butyllithium (sec-BuLi) solution in cyclohexane

-

Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl

-

Quenching agent: Degassed methanol

-

Argon gas for inert atmosphere

Procedure:

-

A reaction flask is flame-dried under vacuum and backfilled with argon.

-

The desired amount of freshly distilled THF is transferred to the flask via cannula.

-

The flask is cooled to -78 °C in a dry ice/acetone bath.

-

The calculated amount of sec-BuLi initiator is added via syringe.

-

The purified this compound is added dropwise to the initiator solution. A color change is typically observed, indicating the formation of the living anionic species.

-

The polymerization is allowed to proceed for the desired time.

-

The reaction is terminated by the addition of a small amount of degassed methanol.

-

The polymer is recovered by precipitation in a large excess of methanol.

-

The polymer is filtered, washed with methanol, and dried in a vacuum oven.

Free-Radical Bulk Polymerization of this compound

Materials:

-

This compound (inhibitor removed by passing through a column of basic alumina)

-

Initiator: 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized from methanol

-

Precipitating agent: Methanol

Procedure:

-

The desired amount of AIBN is dissolved in a measured volume of inhibitor-free this compound in a polymerization tube.

-

The solution is degassed by several freeze-pump-thaw cycles.

-

The polymerization tube is sealed under vacuum.

-

The tube is placed in a thermostatically controlled bath at a specific temperature (e.g., 60 °C) for a set period.

-

After the desired time, the tube is removed and cooled rapidly to quench the polymerization.

-

The viscous solution is dissolved in a small amount of a suitable solvent (e.g., toluene).

-

The polymer is precipitated by pouring the solution into a large volume of methanol.

-

The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum.

Polymer Characterization

The synthesized poly(this compound) can be characterized using various analytical techniques to determine its molecular weight, molecular weight distribution, and thermal properties.

Table 5: Polymer Characterization Techniques

| Technique | Information Obtained |

| Gel Permeation Chromatography (GPC)/Size Exclusion Chromatography (SEC) | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical structure and tacticity of the polymer. |

| Differential Scanning Calorimetry (DSC) | Glass transition temperature (Tg). |

| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition temperature (Td). |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental mechanisms of the polymerization processes and a general experimental workflow.

Caption: Cationic Polymerization Mechanism.

Caption: Anionic Polymerization Mechanism.

Caption: Free-Radical Polymerization Mechanism.

Caption: General Experimental Workflow.

References

An In-depth Technical Guide on the Discovery and History of 2-Vinylanisole

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinylanisole, also known as 2-methoxystyrene, is an aromatic organic compound with significant applications in polymer chemistry and as a valuable building block in organic synthesis. This technical guide provides a comprehensive overview of the discovery and history of this compound, including its physicochemical properties, historical and modern synthetic methodologies, and a review of its known biological relevance. Detailed experimental protocols for key synthetic routes are provided, alongside visualizations of reaction workflows to aid in laboratory application.

Introduction

This compound (IUPAC name: 1-ethenyl-2-methoxybenzene) is a substituted styrene characterized by a vinyl group and a methoxy group at the ortho position of the benzene ring.[1] Its unique electronic and steric properties make it a monomer of interest for the synthesis of specialized polymers and a versatile intermediate in the preparation of more complex molecules. This guide aims to consolidate the available scientific knowledge on this compound, with a focus on its historical context and practical synthesis.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and the design of synthetic protocols. The key properties are summarized in the table below.[1]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₀O | [1] |

| Molecular Weight | 134.18 g/mol | |

| CAS Number | 612-15-7 | [1] |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | 29 °C | [1] |

| Boiling Point | 197 °C at 760 mmHg; 36-43 °C at 0.5 mmHg | [1] |

| Density | 0.999 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.5540 | |

| Flash Point | 57.2 °C (closed cup) | |

| Solubility | Soluble in ethanol, methanol, isopropanol. Insoluble in water. | [2] |

| Synonyms | 2-Methoxystyrene, o-vinylanisole, 1-ethenyl-2-methoxybenzene | [1][2] |

Discovery and Historical Synthesis

While a definitive singular "discovery" of this compound is not prominently documented in easily accessible historical records, its synthesis is intrinsically linked to the development of fundamental organic reactions in the late 19th and early 20th centuries. The preparation of substituted styrenes, in general, has been an area of significant research, driven by the burgeoning polymer industry. Early synthetic approaches to vinylarenes often involved harsh conditions and have since been refined for better yield, selectivity, and functional group tolerance.

Historically, the synthesis of vinylarenes could be achieved through several general pathways, which were likely applied to the preparation of this compound:

-

Dehydration of Secondary Alcohols: The acid-catalyzed dehydration of 1-(2-methoxyphenyl)ethanol would yield this compound. This method, while straightforward, can sometimes lead to rearrangements and polymerization under acidic conditions.

-

Decarboxylation of Cinnamic Acids: The decarboxylation of 2-methoxycinnamic acid upon heating, often in the presence of a catalyst, would produce this compound.

-

Elimination Reactions: The elimination of a suitable leaving group from a 2-methoxy-substituted ethylbenzene derivative, such as a halide, was another potential early route.

These classical methods have paved the way for the more efficient and selective synthetic protocols used today.

Modern Synthetic Methodologies and Experimental Protocols

Modern organic synthesis offers several reliable methods for the preparation of this compound. The following sections detail the most common and effective approaches, including generalized experimental protocols.

Wittig Reaction of o-Anisaldehyde

The Wittig reaction is a widely used and versatile method for the synthesis of alkenes from aldehydes or ketones. In the context of this compound synthesis, o-anisaldehyde is reacted with a methylidenephosphorane.

Reaction Scheme:

Caption: Wittig reaction workflow for this compound synthesis.

Detailed Experimental Protocol:

-

Preparation of the Ylide: In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add a strong base, such as n-butyllithium (1.0 equivalent) in hexanes, dropwise to the suspension. The formation of the orange-red ylide is observed. Allow the mixture to warm to room temperature and stir for 1 hour.

-

Reaction with Aldehyde: Cool the ylide solution back to 0 °C. Add a solution of o-anisaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

Reaction Monitoring and Work-up: Allow the reaction to proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC). Upon completion, quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Grignard Reaction with Vinylmagnesium Bromide

The Grignard reaction provides an alternative route to this compound, typically starting from an ortho-substituted anisole derivative. A common approach involves the reaction of a Grignard reagent derived from o-bromoanisole with a vinylating agent, or conversely, the reaction of vinylmagnesium bromide with an appropriate electrophile. A more direct approach is the reaction of o-anisaldehyde with vinylmagnesium bromide, followed by dehydration.

Reaction Scheme:

Caption: Grignard reaction and dehydration sequence for this compound synthesis.

Detailed Experimental Protocol:

-

Grignard Addition: In a flame-dried, three-necked flask under a nitrogen atmosphere, place a solution of o-anisaldehyde (1.0 equivalent) in anhydrous THF. Cool the solution to 0 °C. Add a solution of vinylmagnesium bromide (1.2 equivalents) in THF dropwise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quenching and Extraction: Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude alcohol, 1-(2-methoxyphenyl)prop-2-en-1-ol.

-

Dehydration: Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid. Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC.

-

Work-up and Purification: Upon completion, cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography to obtain this compound.

Dehydration of 1-(2-Methoxyphenyl)ethanol

This method involves the synthesis of the precursor alcohol, 1-(2-methoxyphenyl)ethanol, which is then dehydrated to form the target alkene. The alcohol can be prepared by the reduction of 2'-methoxyacetophenone or by the reaction of o-anisaldehyde with methylmagnesium bromide.

Reaction Scheme:

Caption: Dehydration of 1-(2-methoxyphenyl)ethanol to yield this compound.

Detailed Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, place 1-(2-methoxyphenyl)ethanol (1.0 equivalent) and a catalytic amount of a dehydrating agent, such as potassium bisulfate or a few drops of concentrated sulfuric acid.

-

Dehydration and Distillation: Heat the mixture gently. The this compound formed will co-distill with water. Collect the distillate in a receiving flask.

-

Work-up and Purification: Separate the organic layer from the aqueous layer in the distillate. Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous calcium chloride and distill under reduced pressure to obtain pure this compound.

Biological and Pharmacological Relevance

Currently, there is limited specific information available in the scientific literature regarding the biological signaling pathways and pharmacological activities of this compound. However, its isomer, 4-vinylanisole, has been identified as an aggregation pheromone in locusts, highlighting the potential for vinylanisole isomers to interact with biological systems.[3]

Some studies on related 2-methoxyphenol derivatives have explored their antioxidant and anti-inflammatory properties, suggesting that the structural motif present in this compound could be of interest for further investigation in drug discovery. For instance, certain 2-methoxyphenols have been shown to exhibit cyclooxygenase (COX)-2 inhibitory effects.[4]

Further research is required to elucidate any specific biological roles or pharmacological potential of this compound. Its structural similarity to other bioactive compounds suggests that it could be a valuable scaffold for the development of novel therapeutic agents.

Conclusion

This compound is a compound with a rich history intertwined with the development of fundamental organic synthesis. While its initial discovery is not clearly attributed to a single event, the methodologies for its preparation have evolved to become highly efficient and reliable. The Wittig reaction, Grignard reaction, and dehydration of the corresponding alcohol represent the most practical and widely used synthetic routes. Although its specific biological activities are not yet well-defined, the known properties of related compounds suggest that this compound may hold untapped potential in the field of medicinal chemistry and drug development. This guide provides a solid foundation for researchers and scientists working with this versatile molecule.

References

Quantum Chemical Calculations for 2-Vinylanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 2-vinylanisole. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical background, computational methodologies, and expected outcomes of such studies. Detailed protocols for computational workflows and relevant experimental techniques are presented to facilitate the practical application of these methods. All quantitative data is summarized in structured tables, and key workflows are visualized using diagrams generated with Graphviz to ensure clarity and ease of comparison.

Introduction

This compound, a substituted styrene derivative, possesses a molecular structure amenable to detailed investigation through computational chemistry. The interplay between the methoxy and vinyl groups attached to the benzene ring gives rise to interesting conformational preferences, rotational energy barriers, and electronic properties that can be accurately modeled using quantum chemical methods. Understanding these fundamental characteristics is crucial for applications in materials science, organic synthesis, and as a precursor in drug development.

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful in silico approach to predict molecular properties with a high degree of accuracy, complementing and guiding experimental work. This guide will walk through the essential computational and relevant experimental procedures for a thorough investigation of this compound.

Computational Methodology

A typical workflow for the quantum chemical analysis of this compound involves several key steps, from initial structure preparation to the calculation of advanced properties.

Figure 1: General workflow for quantum chemical calculations of this compound.

Conformational Analysis

The rotational freedom around the C-O bond of the methoxy group and the C-C bond connecting the vinyl group to the aromatic ring leads to different conformers of this compound. Identifying the most stable conformers is the first step in a detailed computational study.

Figure 2: Logical workflow for the conformational analysis of this compound.

A relaxed potential energy surface (PES) scan is performed by systematically rotating key dihedral angles (e.g., C-C-O-C and C-C-C=C) and optimizing the geometry at each step. The resulting energy profile reveals the low-energy conformers, which are then subjected to full geometry optimization and frequency calculations to confirm they are true minima and to obtain their thermochemical properties.

Rotational Barriers

The energy barriers for rotation around the aforementioned single bonds can be determined from the potential energy surface scan. The transition states connecting the stable conformers are located and their structures optimized. The energy difference between a stable conformer and a transition state represents the rotational energy barrier.

Electronic Properties

Key electronic properties are calculated from the optimized ground-state geometry. These include the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, the molecular electrostatic potential (MEP), and Mulliken atomic charges. These properties provide insights into the molecule's reactivity, stability, and intermolecular interaction sites.

Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic data, which can be compared with experimental results for validation.

-

Vibrational Spectroscopy: Harmonic vibrational frequencies are calculated from the second derivatives of the energy. The resulting infrared (IR) spectrum can be visualized and compared with experimental Fourier-transform infrared (FTIR) spectra.

-

NMR Spectroscopy: Nuclear magnetic shielding tensors are calculated to predict ¹H and ¹³C NMR chemical shifts.

-

Electronic Spectroscopy: Excited-state calculations, often using Time-Dependent DFT (TD-DFT), can predict the energies of electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum.

Tabulated Computational Data

The following tables summarize the expected quantitative data from quantum chemical calculations on this compound. The values presented are hypothetical and serve as a template for reporting actual computational results.

Table 1: Relative Energies and Rotational Barriers of this compound Conformers

| Conformer | Dihedral Angle (C-C-O-C) (°) | Dihedral Angle (C-C-C=C) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |

| A (Planar) | 0.0 | 0.0 | 0.00 | 5.2 (to TS1) |

| B (Non-planar) | 90.0 | 0.0 | 2.5 | - |

| TS1 | 45.0 | 0.0 | 5.2 | - |

Table 2: Calculated Electronic Properties of the Most Stable Conformer of this compound

| Property | Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -0.9 eV |

| HOMO-LUMO Gap | 4.9 eV |

| Dipole Moment | 1.5 D |

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Key Calculated Peaks |

| IR | C=C stretch: 1630 cm⁻¹, C-O stretch: 1250 cm⁻¹, Aromatic C-H stretch: 3050 cm⁻¹ |

| ¹H NMR | Vinyl protons: 5.2-6.8 ppm, Aromatic protons: 6.9-7.5 ppm, Methoxy protons: 3.8 ppm |

| ¹³C NMR | Aromatic carbons: 110-158 ppm, Vinyl carbons: 115-136 ppm, Methoxy carbon: 55 ppm |

| UV-Vis (TD-DFT) | λmax: 255 nm (π → π* transition) |

Experimental Protocols

While this guide focuses on computational aspects, experimental validation is crucial. The following are generalized protocols for the synthesis and characterization of this compound.

Synthesis of this compound (Wittig Reaction)

A common method for the synthesis of vinylarenes is the Wittig reaction.

Figure 3: Experimental workflow for the synthesis of this compound via the Wittig reaction.

Methodology:

-

Methyltriphenylphosphonium bromide is suspended in anhydrous tetrahydrofuran (THF) under an inert atmosphere.

-

The suspension is cooled to 0 °C, and n-butyllithium is added dropwise to generate the ylide.

-

A solution of 2-methoxybenzaldehyde in THF is then added dropwise to the ylide solution.

-

The reaction is allowed to warm to room temperature and stirred for several hours.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated.

-

The crude product is purified by column chromatography on silica gel.

Spectroscopic Characterization

The synthesized this compound should be characterized by standard spectroscopic techniques to confirm its structure and purity.

Table 4: Experimental Characterization Techniques

| Technique | Sample Preparation | Instrument | Typical Data Obtained |

| FTIR Spectroscopy | A thin film of the neat liquid is placed between two NaCl or KBr plates. | FTIR Spectrometer | Vibrational frequencies of functional groups. |

| NMR Spectroscopy | The sample is dissolved in a deuterated solvent (e.g., CDCl₃). | NMR Spectrometer (e.g., 400 MHz) | ¹H and ¹³C chemical shifts, coupling constants. |

| UV-Vis Spectroscopy | A dilute solution of the sample in a UV-transparent solvent (e.g., ethanol) is prepared. | UV-Vis Spectrophotometer | Wavelengths of maximum absorbance (λmax). |

| Mass Spectrometry | The sample is introduced into the mass spectrometer, often via GC-MS. | Mass Spectrometer | Molecular ion peak (m/z) and fragmentation pattern. |

Conclusion

Quantum chemical calculations provide a robust and insightful framework for understanding the fundamental properties of this compound. By combining theoretical predictions with experimental validation, a comprehensive picture of its conformational landscape, electronic structure, and spectroscopic behavior can be achieved. This in-depth knowledge is invaluable for its potential applications in various fields of chemical science and drug development. The methodologies and workflows presented in this guide offer a clear roadmap for researchers to undertake such investigations.

Thermodynamic Properties of 2-Vinylanisole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic and physical properties of 2-vinylanisole (also known as 2-methoxystyrene). Intended for researchers, scientists, and professionals in drug development, this document consolidates available data on the compound's core thermodynamic parameters, outlines detailed experimental protocols for their determination, and explores the limited available information regarding its biological context. All quantitative data is presented in structured tables for clarity and comparative analysis. Methodologies and logical workflows are visualized using diagrams generated with Graphviz (DOT language) to facilitate understanding.

Introduction

This compound (CAS No. 612-15-7) is an aromatic organic compound with the chemical formula C₉H₁₀O. Structurally, it is a derivative of styrene with a methoxy group at the ortho position of the phenyl ring. As with other substituted styrenes, its thermodynamic properties are of significant interest in various fields, including polymer science, chemical synthesis, and potentially in the assessment of its metabolic fate and interactions in biological systems. A thorough understanding of its thermodynamic characteristics, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, reaction modeling, and safety assessments. This guide aims to provide a centralized resource of this critical information.

Physicochemical and Thermodynamic Properties

The following tables summarize the known quantitative data for this compound. While a comprehensive set of critically evaluated thermodynamic data is maintained by the National Institute of Standards and Technology (NIST) in their TRC Web Thermo Tables (WTT), access to the full dataset is generally subscription-based[1]. The data presented here is compiled from publicly accessible sources.

Table 1: General and Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀O | [2][3] |

| Molecular Weight | 134.18 g/mol | [4][5] |

| CAS Number | 612-15-7 | [2][4][5] |

| Appearance | Colorless to light yellow liquid | [5] |

| Melting Point | 29 °C | [2] |

| Boiling Point | 197 °C @ 760 mmHg | [2] |

| 36-43 °C @ 0.5 mmHg | [4][5] | |

| Density | 0.999 g/mL at 25 °C | [4][5] |

| Refractive Index (n20/D) | 1.5540 | [4][5] |

| Flash Point | 57.2 °C (closed cup) | [4] |

Table 2: Thermodynamic and Solubility Data for this compound

| Property | Value | Source(s) |

| Vapor Pressure (estimated) | 0.403 hPa @ 20°C | [3] |

| 0.5919 hPa @ 25°C | [3] | |

| Heat of Sublimation | Data available, specific values not retrieved | [2] |

| Solubility in Ethanol (@ 25°C) | 1573.0 g/L | [3] |

| Solubility in Methanol (@ 25°C) | 1265.4 g/L | [3] |

| Solubility in Isopropanol (@ 25°C) | 1335.46 g/L | [3] |

Note: Critically evaluated data for enthalpy (ideal gas and liquid in equilibrium with gas), entropy (ideal gas and liquid in equilibrium with gas), and heat capacity at saturation pressure are available in the NIST/TRC Web Thermo Tables, covering a temperature range of approximately 200 K to 1000 K[1]. However, specific values from this database require a subscription for access.

Experimental Protocols for Thermodynamic Property Determination

The following sections describe generalized experimental methodologies for determining key thermodynamic properties of organic compounds like this compound.

Determination of Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion can be determined using a bomb calorimeter. This value can then be used to calculate the standard enthalpy of formation.

Methodology:

-

Sample Preparation: A precisely weighed sample of high-purity this compound is placed in a crucible within a high-pressure stainless steel vessel, the "bomb". A fuse wire is positioned to be in contact with the sample.

-

Assembly and Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to around 30 atm).

-

Calorimeter Setup: The bomb is submerged in a known mass of water in an insulated container (the calorimeter). The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat released by the combustion reaction is calculated from the temperature change of the water and the known heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions (e.g., formation of nitric acid from residual nitrogen). The enthalpy of combustion is then calculated per mole of the substance[6][7].

Determination of Vapor Pressure via the Static Method

The static method is a direct and accurate way to measure the vapor pressure of a compound at different temperatures.

Methodology:

-

Sample Preparation and Degassing: A purified sample of this compound is introduced into a sample cell connected to a vacuum line and a pressure measuring device (e.g., a capacitance diaphragm gauge). The sample must be thoroughly degassed to remove any dissolved gases, which is often achieved by several freeze-pump-thaw cycles[8].

-

Temperature Control: The sample cell is placed in a thermostat-controlled bath that can maintain a stable temperature to within ±0.01 K.

-

Equilibrium and Measurement: At a set temperature, the system is isolated from the vacuum pump, and the pressure is allowed to equilibrate. The vapor pressure is recorded once a stable reading is achieved, indicating that the liquid and vapor phases are in equilibrium[9][10].

-

Data Collection at Multiple Temperatures: The procedure is repeated at various temperatures to obtain a vapor pressure curve.

-

Thermodynamic Calculations: The enthalpy of vaporization can be calculated from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Biological Context and Relevance to Drug Development

A comprehensive search of publicly available scientific literature did not yield specific studies on the biological activity, pharmacological effects, or interactions with cellular signaling pathways of this compound.

However, research on a structurally related isomer, 2-methoxy-4-vinylphenol (2M4VP), has demonstrated anti-inflammatory properties. A 2023 study showed that 2M4VP reduces the production of lipopolysaccharide (LPS)-induced nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophage cell lines. The proposed mechanism involves the induction of Heme oxygenase-1 (HO-1), an anti-inflammatory enzyme, through the activation of the Nrf2/ARE signaling pathway[11].

It is crucial to emphasize that these findings pertain to an isomer of this compound, and it cannot be assumed that this compound would exhibit similar biological activities or mechanisms of action. The difference in the position of the vinyl group relative to the hydroxyl and methoxy groups can significantly alter the molecule's electronic properties, shape, and ability to interact with biological targets.

The absence of specific data for this compound highlights a knowledge gap. For drug development purposes, any potential biological activity would need to be determined through direct experimental investigation, including in vitro screening for cytotoxicity, receptor binding, and effects on key signaling pathways, followed by in vivo studies.

Conclusion

This technical guide has consolidated the available physical and thermodynamic property data for this compound, providing a valuable resource for researchers and professionals. While some fundamental properties are well-documented in publicly available sources, a comprehensive, critically evaluated dataset of thermodynamic parameters such as enthalpy of formation, entropy, and heat capacity as a function of temperature is primarily available through the subscription-based NIST/TRC Web Thermo Tables. Generalized experimental protocols for determining key thermodynamic properties have been outlined and visualized. The biological context of this compound remains largely unexplored, presenting an area for future research. The findings for a related isomer suggest potential bioactivity, but this requires direct experimental validation for this compound. This guide serves as a foundational document, highlighting both what is known and the existing gaps in our understanding of this compound.

References

- 1. anisole, o-vinyl- -- Critically Evaluated Thermophysical Property Data from NIST/TRC Web Thermo Tables (WTT) [wtt-pro.nist.gov]